molecular formula C11H15NS2 B15272688 N-[4-(methylsulfanyl)phenyl]thiolan-3-amine

N-[4-(methylsulfanyl)phenyl]thiolan-3-amine

Cat. No.: B15272688
M. Wt: 225.4 g/mol
InChI Key: OJFUILUOIBOFLJ-UHFFFAOYSA-N
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Description

N-[4-(methylsulfanyl)phenyl]thiolan-3-amine is a chemical compound with the molecular formula C11H15NS2 and a molecular weight of 225.37 g/mol . This compound is characterized by the presence of a thiolan ring and a methylsulfanyl group attached to a phenyl ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(methylsulfanyl)phenyl]thiolan-3-amine typically involves the reaction of 4-(methylsulfanyl)aniline with thiirane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the ring-opening of thiirane and subsequent formation of the thiolan ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(methylsulfanyl)phenyl]thiolan-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(methylsulfanyl)phenyl]thiolan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(methylsulfanyl)phenyl]thiolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(methylsulfanyl)phenyl]thiolan-2-amine
  • N-[4-(methylsulfanyl)phenyl]thiolan-4-amine
  • N-[4-(ethylsulfanyl)phenyl]thiolan-3-amine

Uniqueness

N-[4-(methylsulfanyl)phenyl]thiolan-3-amine is unique due to its specific structural features, such as the position of the thiolan ring and the presence of the methylsulfanyl group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .

Properties

Molecular Formula

C11H15NS2

Molecular Weight

225.4 g/mol

IUPAC Name

N-(4-methylsulfanylphenyl)thiolan-3-amine

InChI

InChI=1S/C11H15NS2/c1-13-11-4-2-9(3-5-11)12-10-6-7-14-8-10/h2-5,10,12H,6-8H2,1H3

InChI Key

OJFUILUOIBOFLJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)NC2CCSC2

Origin of Product

United States

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